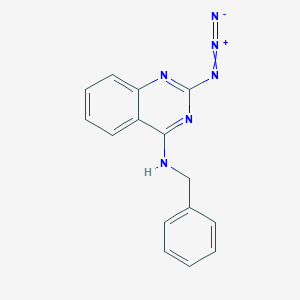
2-azido-N-benzylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-N-benzylquinazolin-4-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline derivatives, which are known for their significant biological activities.
準備方法
The synthesis of 2-azido-N-benzylquinazolin-4-amine involves several steps. Traditional synthetic methods for quinazoline derivatives include Aza-reaction, refluxing, and oxidative cyclization . These methods are fundamental for the synthesis of this important heterocyclic compound. Industrial production methods may involve metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis .
化学反応の分析
2-Azido-N-benzylquinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-Azido-N-benzylquinazolin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential therapeutic applications due to its biological activity. In medicine, it is being studied for its potential use in treating various diseases. In industry, it is used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-azido-N-benzylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors .
類似化合物との比較
2-Azido-N-benzylquinazolin-4-amine can be compared with other quinazoline derivatives. Similar compounds include 2-azidoquinazoline, N-benzylquinazolin-4-amine, and other azido-substituted quinazolines. The uniqueness of this compound lies in its specific azido and benzyl substitutions, which confer distinct biological activities and chemical properties .
生物活性
2-Azido-N-benzylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Azide Group : The azide functionality is incorporated via nucleophilic substitution or other methods tailored for azide formation.
- Benzyl Substitution : The benzyl group is added using standard alkylation techniques.
Antiviral Properties
Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as antiviral agents. For instance, derivatives have shown inhibitory effects against SARS-CoV-2 and MERS-CoV, with some compounds demonstrating IC50 values below 1 μM, indicating significant antiviral activity without cytotoxicity .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. They have been investigated for their ability to inhibit various cancer cell lines. For example, certain derivatives have been reported to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Interaction : Potential interactions with specific receptors could modulate cellular signaling pathways, affecting cell growth and survival.
Research Findings
A summary of key findings from recent studies is provided in the following table:
Case Studies
- SARS-CoV-2 Inhibition : A study evaluated several quinazoline derivatives for their ability to inhibit SARS-CoV-2 replication in vitro. The most potent compounds showed IC50 values significantly lower than those of existing antiviral drugs, suggesting a new avenue for treatment development .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of quinazoline derivatives, revealing that they could effectively reduce tumor size in animal models by inducing apoptosis and inhibiting angiogenesis .
特性
IUPAC Name |
2-azido-N-benzylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c16-21-20-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXTGMVBWKYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














